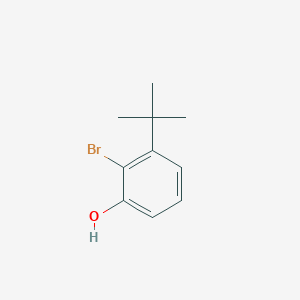
1-(2,2-Difluorocyclopentyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluorocyclopentyl)ethan-1-one is a chemical compound with the molecular formula C8H12F2O It is characterized by the presence of a difluorocyclopentyl group attached to an ethanone moiety
Métodos De Preparación
The synthesis of 1-(2,2-Difluorocyclopentyl)ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2,2-difluorocyclopentanone with ethylmagnesium bromide, followed by hydrolysis to yield the desired product.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. The temperature is maintained at low levels to control the reaction rate and ensure high yield.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This ensures a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
1-(2,2-Difluorocyclopentyl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorocyclopentyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperature and pressure to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2-Difluorocyclopentyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluorocyclopentyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may modulate signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
1-(2,2-Difluorocyclopentyl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 2,2-difluorocyclopentanone, 1-(2,2-difluorocyclopentyl)methanol, and 1-(2,2-difluorocyclopentyl)ethanol.
Uniqueness: The presence of the difluorocyclopentyl group imparts unique chemical and physical properties to the compound, making it distinct from its analogs
Propiedades
Fórmula molecular |
C7H10F2O |
|---|---|
Peso molecular |
148.15 g/mol |
Nombre IUPAC |
1-(2,2-difluorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H10F2O/c1-5(10)6-3-2-4-7(6,8)9/h6H,2-4H2,1H3 |
Clave InChI |
AVTFETCNKICEKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCCC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


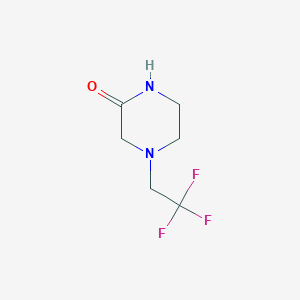
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
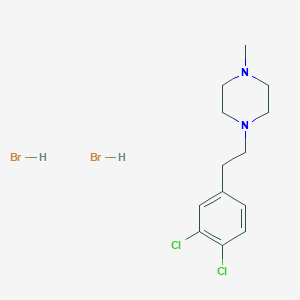

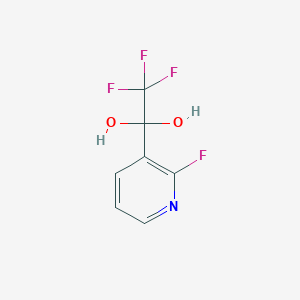
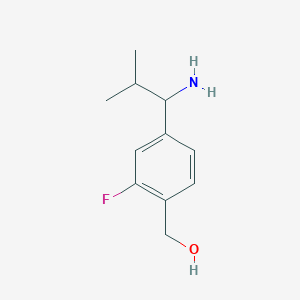
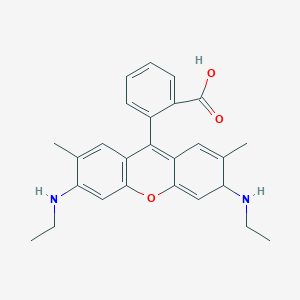
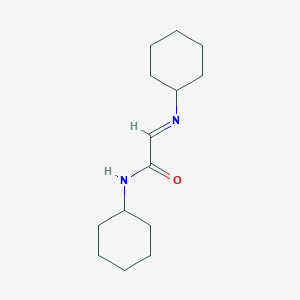


![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
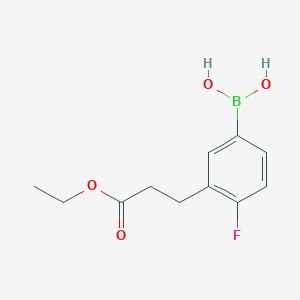
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
